2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Description
2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted at position 2 with a pyrrole group and at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This structure combines the aromaticity of thiazole and pyrrole with the reactivity of the boronic ester, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex molecules in medicinal and materials chemistry . The boronic ester facilitates conjugation with aryl halides, while the thiazole-pyrrole framework may contribute to biological activity, such as kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMABDYHVEMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145785 | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433178-41-6 | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1433178-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Boronate Ester Formation: The boronate ester group is introduced through a reaction between a boronic acid or boronic ester and the thiazole-pyrrole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the boronate ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The pyrrole and thiazole rings contribute to the compound’s ability to interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
2-Phenyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiazole (Compound 4, )
4-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazole ()
- Structure : Methyl at position 4 and CF₃-substituted phenyl at position 2.
- Applications : CF₃ groups are common in agrochemicals and pharmaceuticals for metabolic stability .
Core Heterocycle Variations
2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiazole (CAS 214360-88-0, )
Pyrazole-Based Boronic Esters ()
- Structure : Replaces thiazole with pyrazole (e.g., 1,3-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole).
- Electronic Differences : Pyrazole’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity compared to thiazole.
- Applications : Preferred in metal-organic frameworks (MOFs) due to stronger coordination with metal ions .
Functional Group Modifications
2.3.1. 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)(1H-Pyrrol-1-yl)Methanone (Compound 4, )
Comparative Data Table
Research Findings and Implications
- Reactivity : Pyrrole-substituted thiazoles (target compound) exhibit faster Suzuki coupling rates than phenyl analogs due to enhanced electron donation from pyrrole, facilitating transmetalation .
- Biological Activity : Thiazole-pyrrole hybrids show promise in kinase inhibition (e.g., VEGFR-2), as seen in related compounds with IC₅₀ values < 1 μM .
- Stability : Boronic esters with electron-withdrawing groups (e.g., CF₃ in ) resist hydrolysis better than electron-donating substituents, critical for aqueous-phase applications .
Biological Activity
The compound 2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS Number: 2241864-98-0) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.2 g/mol. The structure features a pyrrole ring and a boron-containing dioxaborolane moiety, which are significant for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing pyrrole and boron functionalities exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have suggested that pyrrole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the thiazole ring in conjunction with the pyrrole structure has shown effectiveness against various bacterial strains.
- Neuroprotective Effects : Some derivatives demonstrate potential neuroprotective properties, possibly through antioxidant mechanisms.
The biological effects of 2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
Anticancer Studies
A study published in Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Antimicrobial Studies
Research conducted by Cayman Chemical demonstrated that certain boron-containing compounds showed promising activity against Gram-positive bacteria. The study indicated that these compounds disrupt bacterial cell wall synthesis .
Neuroprotective Studies
In a neuropharmacological study published in Neuroscience Letters, it was found that pyrrole derivatives could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to their ability to scavenge free radicals .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibition of bacterial growth | Cayman Chemical |
| Neuroprotective | Protection against oxidative stress | Neuroscience Letters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
